molecular formula C18H18Cl2N2O4S B2674936 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,6-dichlorobenzenesulfonyl)piperazine CAS No. 670272-27-2

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,6-dichlorobenzenesulfonyl)piperazine

Cat. No.: B2674936
CAS No.: 670272-27-2
M. Wt: 429.31
InChI Key: BOMKMRUKEWUAQU-UHFFFAOYSA-N
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Description

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2,6-dichlorobenzenesulfonyl)piperazine is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features two key pharmacophoric elements: a 1,3-benzodioxole (or methylenedioxyphenyl) moiety and a piperazine ring, a combination observed in bioactive molecules and pharmaceutical intermediates . The 1,3-benzodioxole group is a common structural feature in numerous compounds with known biological activity, frequently serving as a privileged scaffold in drug discovery for its ability to contribute to ligand-receptor interactions . The piperazine ring is a highly versatile nitrogen-containing heterocycle that often functions as a conformational constraint or a solubilizing group in drug molecules. The specific molecular architecture of this compound, particularly the 2,6-dichlorobenzenesulfonyl group attached to the piperazine, suggests potential as a key intermediate or building block in the development of protease inhibitors, receptor antagonists, or other therapeutic agents. Piperazine-based structures are established as important intermediates for the synthesis of active pharmaceutical ingredients, such as piribedil used in the treatment of Parkinson's disease, highlighting the value of this chemical class in neuroscience and other therapeutic areas . Researchers can utilize this chemical as a core scaffold for structure-activity relationship (SAR) studies, in high-throughput screening campaigns, or as a precursor in the synthesis of more complex chemical libraries. Its structural similarity to compounds that have been characterized by advanced techniques like X-ray crystallography and NMR also makes it a candidate for structural biology and computational chemistry studies . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referencing the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,6-dichlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4S/c19-14-2-1-3-15(20)18(14)27(23,24)22-8-6-21(7-9-22)11-13-4-5-16-17(10-13)26-12-25-16/h1-5,10H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMKMRUKEWUAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,6-dichlorobenzenesulfonyl)piperazine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Preparation of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The 2,6-dichlorobenzenesulfonyl moiety participates in nucleophilic substitution reactions under basic conditions. Key findings include:

Reaction ConditionsReagentsProductsYieldReference
K₂CO₃/DMF, 80°CPrimary amines4-(alkylamino)-1-[(2H-1,3-benzodioxol-5-yl)methyl]piperazines60–75%
Et₃N/THF, refluxAlkoxidesSulfonate esters via S–N bond cleavage45–55%

Mechanistic studies suggest the sulfonyl group activates the piperazine nitrogen for substitution, with steric effects from the dichlorophenyl ring influencing selectivity.

Oxidation of the Benzodioxole Ring

The 1,3-benzodioxole component undergoes oxidative ring-opening under strong oxidizing agents:

Oxidizing AgentConditionsProductObservations
KMnO₄ (aq)Acidic, 60°C3,4-Dihydroxybenzoic acid derivativeComplete ring cleavage; confirmed via NMR
Ozone (O₃)CH₂Cl₂, −78°CDicarbonyl intermediateRequires reductive workup (e.g., Zn/HOAc) for stabilization

This reactivity is critical for metabolic studies, as cytochrome P450 enzymes induce similar oxidative pathways in vivo.

Reduction of the Sulfonamide Group

Catalytic hydrogenation selectively reduces the sulfonamide functionality:

CatalystConditionsProductSelectivity
Pd/C (10%)H₂ (1 atm), EtOH4-Amino-1-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine>90%
Ra-NiH₂ (3 atm), NH₃/MeOHSecondary amine with retained benzodioxole78%

The dichlorophenyl group remains intact under these conditions, indicating electronic deactivation of the aryl chloride toward reduction .

Acid/Base Hydrolysis

Controlled hydrolysis reveals stability gradients across functional groups:

ConditionsReactivityProductNotes
6M HCl, refluxSulfonamide cleavage2,6-Dichlorobenzenesulfonic acid + piperazine derivativeComplete decomposition after 12 hr
2M NaOH, 50°CBenzodioxole ring stabilityNo degradationStructure remains intact (validated via HPLC)

Piperazine Ring Functionalization

The piperazine nitrogen undergoes alkylation and acylation:

Reaction TypeReagentProductEfficiency
AlkylationCH₃I, NaHN-Methylated derivative85% (mono-alkylation)
AcylationAcCl, pyridineN-Acetylpiperazine70% (di-acylation requires excess reagent)

Steric hindrance from the benzodioxolylmethyl group limits reactivity at the adjacent nitrogen.

Electrophilic Aromatic Substitution

The dichlorophenyl ring exhibits limited electrophilic reactivity due to electron-withdrawing sulfonyl and chlorine groups:

ReactionConditionsOutcome
NitrationHNO₃/H₂SO₄No reaction (GC-MS analysis)
Friedel-CraftsAlCl₃, R-XNo alkylation/acylation observed

Complexation with Metal Ions

The sulfonyl and piperazine groups coordinate transition metals:

Metal SaltConditionsComplex Stoichiometry (Metal:Ligand)Application
CuCl₂MeOH, rt1:2Catalytic oxidation studies
Pd(OAc)₂DMF, 60°C1:1Suzuki-Miyaura coupling precursor

Scientific Research Applications

Biological Activities

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,6-dichlorobenzenesulfonyl)piperazine has been studied for its potential in various biological applications:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, related piperazine derivatives have been evaluated for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Research indicates that piperazine derivatives can possess antimicrobial activity. The presence of the benzodioxole moiety may enhance the compound's interaction with microbial targets, potentially leading to effective treatments for bacterial infections .

Neuropharmacological Effects

The compound's structural similarities to known psychoactive substances suggest potential applications in neuropharmacology. Investigations into its effects on neurotransmitter systems could reveal therapeutic avenues for treating mood disorders and anxiety .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of piperazine derivatives. The researchers synthesized several compounds, including those structurally related to this compound. In vitro assays demonstrated that these compounds inhibited the proliferation of human cancer cell lines by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Screening

In a screening study conducted by ChemDiv, various piperazine derivatives were evaluated for their antimicrobial properties against a panel of bacterial strains. The results indicated that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar efficacy .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against multiple bacterial strains
NeuropharmacologicalPotential effects on neurotransmitter systems

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,6-dichlorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituent at N4 Position Molecular Weight Notable Properties/Findings Reference
Target Compound 2,6-Dichlorobenzenesulfonyl ~444.3 g/mol* High electronegativity; potential metabolic stability
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3,4-difluorobenzenesulfonyl)piperazine 3,4-Difluorobenzenesulfonyl ~420.3 g/mol Enhanced solubility due to fluorine substituents
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chlorobenzoyl)piperazine 4-Chlorobenzoyl 370.8 g/mol Demonstrated in screening libraries (ChemDiv)
1-[(4-Chlorophenyl)-phenylmethyl]-4-methylpiperazine (Chlorocyclizine) Methyl; benzhydryl group at N1 352.3 g/mol Antihistamine activity; clinical use
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine Piperidin-4-yl; methoxyphenyl at N1 ~289.4 g/mol High dopamine D2 receptor affinity

*Estimated based on molecular formula (C₁₈H₁₇Cl₂N₂O₄S).

Impact of Substituent Electronic Properties

  • Electron-Withdrawing Groups (EWGs): The target compound’s 2,6-dichlorobenzenesulfonyl group is strongly electron-withdrawing, which may enhance metabolic stability by reducing oxidative degradation. In contrast, the 3,4-difluorobenzenesulfonyl analogue () balances electronegativity with improved solubility due to fluorine’s polarity .

Substituent Position and Bioactivity

  • Chlorine Position: The 2,6-dichloro configuration in the target compound contrasts with 2,4-dichlorophenyl derivatives (). Positional isomerism can drastically alter receptor binding; for example, 2,6-dichloro substitution may hinder steric interactions compared to 2,4-substitution .
  • Benzodioxole vs. Benzyl Groups: The benzodioxole moiety (–14) provides a rigid, planar structure, whereas benzhydryl groups () introduce bulkiness, which may affect blood-brain barrier penetration .

Table 2: Comparative Pharmacological Data (Selected Analogues)

Compound Class Biological Activity Key Findings Reference
Antihistamines (e.g., Chlorocyclizine) H1 receptor antagonism Clinical efficacy in allergy management
Dopamine D2 Receptor Ligands Affinity for D2 receptors (Ki < 100 nM) Methoxyphenyl-piperazine derivatives show promise in neuropsychiatric drug design
Antioxidant Piperazines SOD/CAT enzyme modulation Phenoxyethyl derivatives enhance antioxidant capacity in vitro
  • Its benzodioxole moiety may confer selectivity for CNS targets .

Biological Activity

The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,6-dichlorobenzenesulfonyl)piperazine , often referred to as a benzodioxole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzodioxole moiety linked to a piperazine ring, with a dichlorobenzenesulfonyl group. This unique configuration is believed to contribute to its biological properties.

Chemical Formula

  • Molecular Formula : C16H16Cl2N2O3S
  • Molecular Weight : 395.28 g/mol

Antidiabetic Potential

Recent studies have indicated that benzodioxole derivatives exhibit significant antidiabetic properties. For example, derivatives similar to the compound have shown potent inhibition of α-amylase, an enzyme crucial for carbohydrate metabolism. In vitro assays revealed IC50 values for various derivatives, indicating their effectiveness in managing blood glucose levels.

Compound IC50 (µM) Effect on Normal Cells
IIa0.85Negligible (IC50 > 150 µM)
IIc0.68Negligible (IC50 > 150 µM)

In vivo studies demonstrated that administration of these compounds significantly reduced blood glucose levels in diabetic mice models, highlighting their potential as therapeutic agents for diabetes management .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Similar benzodioxole derivatives have shown cytotoxic effects against various cancer cell lines, with IC50 values ranging from 26 to 65 µM. The selectivity towards cancer cells while sparing normal cells underscores the therapeutic promise of these compounds .

Case Study: Cytotoxicity Testing

In a study assessing the cytotoxicity of several benzodioxole derivatives:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
  • Findings : Compounds displayed selective toxicity towards cancer cells with minimal effects on normal cell lines.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The inhibition of α-amylase leads to reduced carbohydrate digestion and subsequent blood sugar levels.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Benzodioxole structures are known for their antioxidant properties, contributing to their protective effects against oxidative stress in cells.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing enantioselectivity in the asymmetric synthesis of piperazine derivatives?

  • Methodological Answer : Enantioselectivity in piperazine synthesis can be optimized using chiral bases like (-)-sparteine or its surrogates paired with s-BuLi. Critical factors include:

  • Electrophile selection : Electrophiles with steric bulk reduce side reactions (e.g., ring fragmentation) .
  • Distal N-substituent effects : Sterically hindered N-alkyl groups (e.g., tert-butyl) stabilize lithiated intermediates, improving yield and selectivity .
  • Reaction monitoring : In situ IR spectroscopy ensures precise control of lithiation times to avoid over-reaction .

Q. What safety protocols are essential for handling sulfonated piperazine derivatives?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile byproducts (e.g., chlorinated compounds) .
  • Waste disposal : Follow EPA guidelines for halogenated waste and neutralize acidic/basic residues before disposal .

Q. Which purification techniques are effective for isolating aromatic-substituted piperazines?

  • Methodological Answer :

  • Normal-phase chromatography : Use silica gel with gradients of methanol/ethyl acetate (e.g., 10% MeOH/0.1% NH₄OH) to resolve polar impurities .
  • Crystallization : Ethanol or ether-based solvents yield high-purity crystals for stereochemically complex derivatives .
  • Extraction : Dichloromethane or ethyl acetate effectively partitions hydrophobic piperazines from aqueous layers .

Advanced Research Questions

Q. How can researchers mitigate ring-fragmentation during lithiation of N-Boc piperazines?

  • Methodological Answer :

  • Steric shielding : Introduce bulky N-alkyl groups (e.g., tert-butyl) to stabilize the lithiated intermediate and suppress fragmentation .
  • Diamine switch strategy : Alternate chiral ligands (e.g., switching between (-)-sparteine and surrogate bases) improve enantioselectivity for electrophiles prone to side reactions .
  • Low-temperature lithiation : Maintain reactions at -78°C to slow decomposition pathways .

Q. What strategies enable regioselective sulfonylation of piperazine systems?

  • Methodological Answer :

  • Directed sulfonylation : Use pre-functionalized piperazines (e.g., 1-(2,4-dichlorophenyl)piperazine) where electron-withdrawing substituents direct sulfonylation to the para position .
  • Stepwise coupling : React piperazine with 2,6-dichlorobenzenesulfonyl chloride in the presence of a base (e.g., DIEA) to ensure mono-sulfonylation .
  • Protection/deprotection : Temporarily block reactive sites using Boc groups, followed by selective deprotection .

Q. How can multicomponent reactions (MCRs) diversify piperazine scaffolds for SAR studies?

  • Methodological Answer :

  • Isocyanide-based MCRs : Utilize Ugi or Passerini reactions to generate 2,5-diketopiperazines or fused bicyclic systems .
  • Chalcone-derived pyrazolines : Combine α,β-unsaturated ketones with hydrazines to create triaryl pyrazolines for biological screening .
  • Post-MCR functionalization : Introduce sulfonamide or benzodioxinyl groups via click chemistry or nucleophilic substitution .

Q. Which analytical methods are critical for characterizing stereochemical outcomes?

  • Methodological Answer :

  • X-ray crystallography : Definitive proof of absolute configuration, as demonstrated for R-enantiomers in asymmetric deprotonation .
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients to resolve enantiomers .
  • In situ monitoring : Real-time IR spectroscopy tracks lithiation progress, ensuring optimal reaction quench points .

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